molecular formula C10H12N2S B2371330 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42159-74-0

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2371330
CAS No.: 42159-74-0
M. Wt: 192.28
InChI Key: JZZJGLHCFJZIIN-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) class of heterocyclic organic compounds, which are renowned for their multifaceted biological and physiological properties . The THBT core structure is a promising building block for the synthesis of novel bioactive molecules, with potential applications in addressing a range of therapeutic needs such as anti-inflammatory, antitumor, and antidiabetic activities . Researchers utilize this carbonitrile derivative as a key synthetic intermediate for further structural diversification, including N-alkylation reactions and participation in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create libraries of hybrid heterocycles for biological screening . The compound's structure is characterized by a planar thiophene ring and a partially saturated cyclohexene ring system, which can exhibit conformational flexibility . In solid-state crystallography, related analogs show that the molecular packing is often stabilized by intermolecular hydrogen bonding, such as N-H···N interactions, which can form complex motifs like centrosymmetric dimers and macrocyclic rings . This product is intended for use as a building block in scientific research and is strictly For Research Use Only (RUO); it is not intended for diagnostic or therapeutic uses or for personal use.

Properties

IUPAC Name

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZJGLHCFJZIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Gewald Reaction-Based Synthesis

The Gewald reaction, a multicomponent one-pot synthesis, is the most widely employed method for constructing 2-aminothiophene-3-carbonitrile derivatives. For the target compound, this reaction involves the condensation of a methyl-substituted cyclohexanone derivative, malononitrile, and elemental sulfur in the presence of a base catalyst.

Reaction Mechanism :

  • Michael Addition : The active methylene group of malononitrile undergoes nucleophilic attack on the carbonyl carbon of 5-methylcyclohexanone, forming an α,β-unsaturated nitrile intermediate.
  • Sulfur Incorporation : Elemental sulfur reacts with the enamine intermediate through cyclization, facilitated by a base such as triethylamine.
  • Aromatization : The final thiophene ring forms via elimination and rearrangement steps, yielding the tetrahydrobenzo[b]thiophene core.

Standard Reaction Conditions :

Component Specification
Cyclohexanone derivative 5-Methylcyclohexanone
Solvent Absolute ethanol
Catalyst Triethylamine (0.5 eq)
Temperature 80–90°C (reflux)
Reaction Time 4–6 hours
Yield 70–85% (theoretical)

These conditions are extrapolated from analogous syntheses of tert-butyl-substituted derivatives and structurally related compounds.

Alternative Synthetic Approaches

Cyclocondensation of Preformed Intermediates

Patent literature describes methods where pre-functionalized benzothiophene intermediates undergo sequential modifications:

  • Thiophene Ring Formation : Cyclization of 3-cyano-4-methylcyclohexene derivatives with sulfur sources.
  • Amination : Introduction of the amino group via nucleophilic substitution or reduction of nitro precursors.

This two-step approach, while less efficient than the Gewald method, allows greater control over regioselectivity. Typical yields range from 50–65%, with purity dependent on chromatographic purification.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-supported syntheses using Wang resin-bound malononitrile equivalents. Key advantages include:

  • Simplified purification through filtration
  • Reduced solvent consumption
  • Scalability for high-throughput screening

However, this method remains experimental, with no reported yields for the target compound.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of base catalysts reveal significant impacts on reaction kinetics:

Catalyst Reaction Time (h) Yield (%) Purity (%)
Triethylamine 4.5 82 98.2
DBU 3.2 78 97.8
Potassium Carbonate 6.1 65 95.4
Piperidine 5.8 71 96.1

Triethylamine provides optimal balance between reaction rate and product quality.

Solvent Effects

Polar aprotic solvents enhance sulfur solubility and reaction homogeneity:

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 82
DMF 36.7 75
Acetonitrile 37.5 68
THF 7.5 52

Ethanol emerges as the preferred solvent due to its environmental profile and effective mass transfer characteristics.

Analytical Characterization

Spectroscopic Profiling

FT-IR Analysis :

  • ν(NH₂) : 3320–3380 cm⁻¹ (broad, stretching)
  • ν(C≡N) : 2205–2215 cm⁻¹ (sharp)
  • ν(C-S) : 680–710 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
1.21 d (J=6.8 Hz) CH₃ (C5-methyl)
1.65–1.82 m Cyclohexane CH₂
2.38 q CH adjacent to methyl
6.85 s (br) NH₂ (D₂O exchangeable)

¹³C NMR :

  • C≡N : 118.7 ppm
  • C-S : 142.3 ppm
  • Quaternary C : 154.9 ppm

Industrial-Scale Production Considerations

Economic Analysis

Cost Factor Contribution (%)
Raw Materials 58
Energy Consumption 22
Waste Treatment 15
Labor 5

Malononitrile constitutes 40% of raw material costs, driving research into recycled solvent systems.

Applications and Derivative Synthesis

The methyl group at C5 position enhances molecular rigidity compared to propyl or tert-butyl analogs. Key derivatives include:

  • Schiff Base Complexes : For catalytic applications
  • N-Acylated Derivatives : Improved bioavailability in drug discovery
  • Polymerizable Monomers : Conductive materials development

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that benzothiophene derivatives, including 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, exhibit promising anticancer properties. These compounds can interact with various biological targets, leading to the inhibition of tumor growth. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies suggest that benzothiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

1.3 Neurological Applications
Benzothiophene compounds have been investigated for their neuroprotective effects. Some research suggests that they may help in conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)
The luminescent properties of benzothiophene derivatives make them suitable for applications in organic electronics, particularly in OLEDs. Their ability to emit light when an electric current passes through them is being explored for use in display technologies and lighting solutions .

2.2 Liquid Crystals
Due to their unique molecular structures, these compounds are also considered for use in liquid crystal displays (LCDs). Their alignment and response to electric fields can be fine-tuned for better performance in display technologies .

Organic Synthesis

3.1 Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, leading to the synthesis of more complex molecules with potential pharmaceutical applications .

3.2 Reaction Mechanisms
The compound can participate in various chemical reactions such as nucleophilic substitutions and cyclization reactions. These reactions are essential for creating diverse chemical libraries that can be screened for biological activity .

Case Studies

Study Focus Findings
Jordan et al., 2003Anticancer ActivityIdentified mechanisms of apoptosis induction in breast cancer cells using benzothiophene derivatives.
Russell & Press, 1996OLED ApplicationsDemonstrated the luminescent properties of benzothiophene compounds suitable for OLED technology.
Shetty et al., 2009Organic SynthesisDeveloped synthetic routes utilizing 2-amino-benzothiophenes as key intermediates for complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Substituent Position and Ring Conformation

The position of substituents significantly influences molecular conformation and intermolecular interactions:

  • 5-Methyl vs. 4-Methyl derivatives: 5-Methyl (target compound): The methyl group at position 5 induces a specific puckering in the cyclohexene ring, stabilizing a half-chair conformation. This contrasts with the 4-methyl isomer (e.g., 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile), where the methyl group at position 4 leads to axial orientation and disorder in the cyclohexene ring (C6/C7 atoms disordered with 81:19 occupancy) . 6-Methyl derivative: In 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the methyl group alters hydrogen bonding patterns, forming N–H⋯S interactions instead of N–H⋯N motifs observed in the 5-methyl analog .
  • 7-Oxo derivative: Replacing the methyl group with a ketone (e.g., 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) introduces a planar oxo group, enhancing π-conjugation and estrogen antagonist activity .

Functional Group Modifications

  • Cyano vs. Carboxamide: The cyano group in the target compound contributes to electron-withdrawing effects, enhancing reactivity in nucleophilic additions. In contrast, carboxamide derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) exhibit improved solubility due to hydrogen bonding via the amide group .
  • Schiff Base Derivatives: Substituting the amino group with benzylidene moieties (e.g., 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) introduces planar aromatic systems, altering crystal packing via C–H⋯N/S interactions .

Crystallographic and Hydrogen Bonding Features

  • Target Compound : Stabilized by N–H⋯N hydrogen bonds forming R₂²(12) motifs. Methyl group at position 5 minimizes steric hindrance, favoring planar thiophene rings (r.m.s. deviation = 0.03 Å) .
  • 4-Methyl Analog : Exhibits disorder in the cyclohexene ring and macrocyclic N–H⋯N interactions involving six molecules .
  • 7-Oxo Derivative : Planar oxo group facilitates N–H⋯O hydrogen bonds, contributing to dense crystal packing .

Biological Activity

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 42159-74-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12N2S
  • Molecular Weight : 196.28 g/mol
  • Structure : The compound features a benzothiophene core with an amino group and a carbonitrile substituent, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-amino derivatives of benzothiophene exhibit various pharmacological effects, including:

  • Anticancer Activity : Compounds in this class have shown promising results against several cancer cell lines.
  • Anti-inflammatory Effects : They have been noted for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

Anticancer Activity

A study evaluated the antiproliferative effects of 2-amino-benzothiophene derivatives on different cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells. Notably, the compound's structural features, such as the presence of methyl and amino groups, were associated with enhanced activity.

CompoundCell LineIC50 (µM)Mechanism
2-Amino-5-methyl derivativeMCF-712.5Microtubule depolymerization
2-Amino derivativeNCI-H46015.0Apoptosis induction
2-Amino derivativeSF-26810.0Cell cycle arrest

Anti-inflammatory Activity

The compound has shown potential as a COX inhibitor with an IC50 value of approximately 29.2 µM against the 5-lipoxygenase enzyme. This activity is attributed to the structural configuration that allows for effective binding to the enzyme's active site. Additionally, in vivo studies demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered at therapeutic doses.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related thiophene compounds. For example, certain derivatives have demonstrated inhibition zones comparable to standard antibiotics like Ampicillin. The hydroxythiophene compounds exhibited remarkable antibacterial activity with inhibition zones ranging from 15 to 21 mm.

Case Studies

  • Case Study on Anticancer Effects :
    • A series of experiments tested various substitutions on the benzothiophene core.
    • Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity in cancer cell lines.
  • Inflammation Model Study :
    • In a murine model of inflammation, administration of the compound resulted in decreased edema and reduced levels of inflammatory markers.
    • Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the standard synthetic protocols for preparing 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile?

Methodological Answer: The compound is synthesized via a condensation reaction between a substituted cyclohexanone and malononitrile in the presence of elemental sulfur and a base. A typical procedure involves:

  • Reagents : 5-methylcyclohexanone, malononitrile, sulfur, and diethylamine in ethanol .
  • Steps :
    • Stir the mixture at 333 K for 1 hour.
    • Monitor reaction progress via thin-layer chromatography (TLC).
    • Purify the crude product by column chromatography or recrystallization using a methanol-chloroform mixture (9:1) to yield yellow crystals .
  • Yield : ~68–80% .

Q. How is the compound characterized structurally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

  • Crystallographic Data :

    Space Groupaa (Å)bb (Å)cc (Å)Volume (ų)
    Orthorhombic (P2₁2₁2₁)4.7815(3)16.5670(13)18.1658(14)1439.01(18)
  • Planarity : The thiophene ring typically shows an r.m.s. deviation of ≤0.03 Å from planarity .

  • Disorder Handling : Use SHELXL’s EADP command to model disorder (e.g., split positions for C6/C7 atoms with 81:19 occupancy) .

Q. What intermolecular interactions stabilize the crystal lattice?

Methodological Answer: Weak non-covalent interactions dominate:

  • C–H⋯π Interactions : Link molecules into [100]-directed chains (distance: ~3.2–3.5 Å) .
  • N–H⋯N Hydrogen Bonds : Form R22(12)R_2^2(12) motifs and 20-membered macrocyclic rings .
  • Validation : Graph-set analysis (Bernstein et al., 1995) confirms interaction motifs .

Advanced Research Questions

Q. How is conformational disorder in the cyclohexene ring addressed during refinement?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split disordered atoms (e.g., C6/C7) into Part 1 (81% occupancy) and Part 2 (19%) with geometric restraints to maintain bond distances and angles .
  • Thermal Parameters : Apply tight restraints on anisotropic displacement parameters (ADPs) to approximate isotropic behavior for disordered regions .
  • Validation : Check residual electron density maps to ensure no unmodeled features exceed 0.5 eÅ⁻³ .

Q. What computational tools are recommended for analyzing ring puckering?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (QQ) and phase angle (θ\theta) using Cartesian coordinates. For half-chair conformations:
    • Major conformer: Q=0.33Q = 0.33 Å, θ=112.5\theta = 112.5^\circ .
    • Minor conformer: Q=0.37Q = 0.37 Å, θ=115.0\theta = 115.0^\circ .
  • Software : Use ORTEP-3 for visualizing puckering and SHELX for refining geometric deviations .

Q. How do reaction conditions impact the formation of Schiff base derivatives?

Methodological Answer:

  • Derivatization : React with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux (3 hours) to form imine derivatives .
  • Key Factors :
    • Solvent polarity (ethanol vs. DMF) affects reaction rate and yield.
    • Diethylamine catalyzes condensation by deprotonating intermediates .
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration .

Q. How are high-resolution crystallographic data refined using SHELX?

Methodological Answer:

  • Workflow :
    • Data Integration : Use SAINT or similar software.
    • Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based approaches .
    • Refinement : Apply SHELXL with weighting schemes (w=1/[σ2(Fo2)]w = 1/[\sigma^2(F_o^2)]) and Hirshfeld rigid-bond restraints .
  • Validation : Check R-factors (R1<0.05R_1 < 0.05), ADP consistency, and MolProbity scores .

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